
5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-: is a heterocyclic compound that features an oxazolone ring fused with an indole moiety and a phenyl group
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against a variety of gram-positive and gram-negative bacterial species .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit biofilm formation , which suggests that this compound might interact with its targets to prevent the formation of biofilms, thereby inhibiting the growth and proliferation of bacteria.
Biochemical Pathways
Given its potential antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also exhibit such activity . This could result in the inhibition of bacterial growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often catalyzed by bases such as piperidine or pyridine and carried out in solvents like ethanol or methanol at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These may include continuous flow reactors to ensure efficient mixing and reaction control, as well as purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazolone ring, potentially converting it into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Saturated oxazolone derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In medicinal chemistry, 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals also finds applications in catalysis and material science .
Comparison with Similar Compounds
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Substituted 5-(1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives: These compounds also feature the indole moiety and are used in similar applications.
Uniqueness: The presence of the oxazolone ring in 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- distinguishes it from other similar compounds. This ring imparts unique chemical reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMQAKQDWNBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
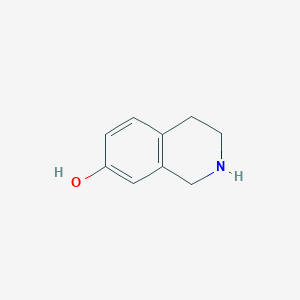
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
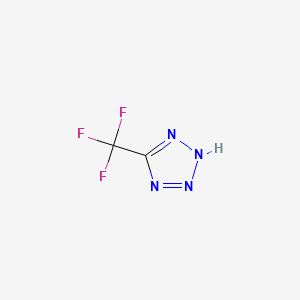

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
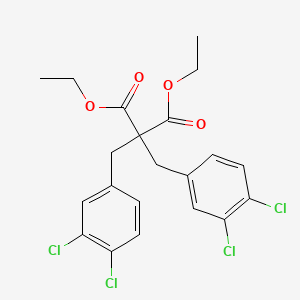
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
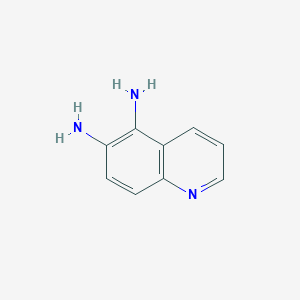
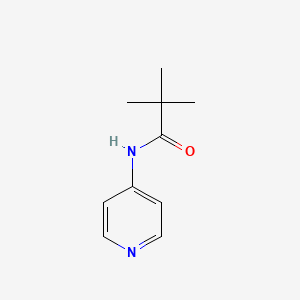

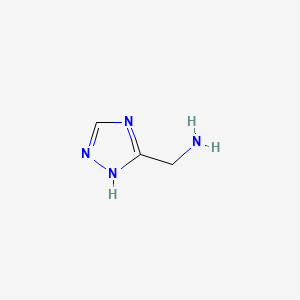

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
